Mellein

Descripción general

Descripción

Mellein is a naturally occurring compound belonging to the class of 3,4-dihydroisocoumarins. It is primarily produced by fungi, but can also be found in plants, insects, and bacteria. This compound plays significant roles in the life cycles of its producers and is involved in various biochemical and ecological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of a pentaketide intermediate, followed by post-polyketide synthase modifications. The cyclization reaction produces a six-membered lactone ring, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using fungal cultures. For example, the fungus Aspergillus melleus has been reported to produce this compound in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions: Mellein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted this compound compounds .

Aplicaciones Científicas De Investigación

Chemical Properties of Mellein

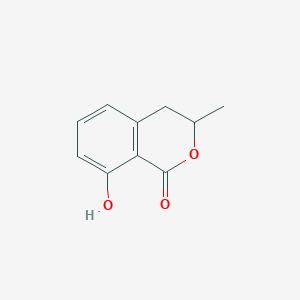

This compound is chemically classified as 3,4-dihydroisocoumarin, with the molecular formula . It features methyl and hydroxy substituents at positions 3 and 8, respectively. The compound is produced by several fungal species, particularly Macrophomina phaseolina, which has been extensively studied for its phytotoxic properties.

Biological Activities

This compound exhibits a range of biological activities that make it valuable in various applications:

- Phytotoxic Activity : this compound has been shown to induce necrotic leaf spots in plants such as Apocynum cannabinum and Malus domestica . This property is significant for understanding plant-pathogen interactions and developing biopesticides.

- Antimicrobial Properties : Research indicates that this compound possesses antibacterial and antifungal activities. For instance, it has demonstrated growth inhibition against pathogens like Botrytis cinerea and Staphylococcus aureus . This makes it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : this compound's cytotoxicity has been evaluated in various studies, indicating its potential use in cancer therapy. The compound has shown effectiveness against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Applications in Agriculture

The application of this compound in agriculture primarily revolves around its phytotoxic properties. It can be utilized as a natural herbicide to control unwanted plant growth. The following table summarizes key studies on the phytotoxic effects of this compound:

| Study Reference | Plant Species Affected | Observed Effects |

|---|---|---|

| Venkatasubbaiah et al. (1992) | Apocynum cannabinum | Induction of necrotic leaf spots |

| Reveglia et al. (2020) | Malus domestica | Necrotic spot formation |

| Alam et al. (2022) | Various species | General phytotoxic responses observed |

Medical Applications

This compound's potential in medicine is primarily attributed to its antimicrobial and cytotoxic properties. The following case studies illustrate its applications:

- Antimicrobial Research : In a study by PSU-M35 and PSU-M114, this compound was isolated from fungal cultures and tested against methicillin-resistant Staphylococcus aureus. The results indicated significant antibacterial activity .

- Cancer Therapy : this compound's cytotoxic effects have been documented in various cancer cell lines. Further research is needed to elucidate its mechanisms and optimize its use in therapeutic settings.

Biotechnological Applications

This compound's production through microbial fermentation presents opportunities for biotechnological applications:

- Metabolic Engineering : Advances in metabolic engineering techniques allow for enhanced production of this compound through genetically modified organisms.

- Natural Product Synthesis : this compound's unique structure makes it a valuable precursor for synthesizing other bioactive compounds through chemical modifications.

Mecanismo De Acción

Mellein exerts its effects through various mechanisms. In plants, it has been reported to inhibit the expression of defense genes, leading to increased susceptibility to pathogens. In microbial systems, this compound disrupts cell wall integrity, leading to cell lysis and death. Molecular docking studies have shown that this compound interacts with specific proteins, reducing pathogenicity .

Comparación Con Compuestos Similares

Mellein is part of the 3,4-dihydroisocoumarin subgroup, which includes compounds such as:

Coumarin: Known for its fragrant properties and use in perfumes.

Isochroman-1-one: A structural isomer of coumarin with various biological activities.

8-Hydroxy-3-methylisochroman-1-one: Another member of the isocoumarin family with distinct chemical properties.

This compound is unique due to its broad-spectrum antimicrobial activity and its role in plant-pathogen interactions, distinguishing it from other similar compounds .

Actividad Biológica

Mellein, a 3,4-dihydroisocoumarin compound, is primarily produced by fungi and has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, phytotoxic, and cytotoxic properties.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is synthesized through specific biosynthetic pathways in various organisms, including fungi like Aspergillus ochraceus and Macrophomina phaseolina. The biosynthesis involves several enzymes and genes that facilitate the transformation of precursor molecules into this compound.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has demonstrated strong fungicidal and herbicidal properties. In studies, it showed effective inhibition against various pathogens, including bacteria and fungi. For instance, this compound produced by Macrophomina phaseolina was identified as a potent phytotoxin with significant antifungal activity against Xanthomonas species, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 62.5 μg/ml .

- Phytotoxic Effects : this compound induces necrotic leaf spots in several plant species, such as hemp dogbane (Apocynum cannabinum) and apple (Malus domestica) . This phytotoxicity is attributed to its ability to disrupt cellular functions in plant tissues.

- Cytotoxic Effects : Research has indicated that this compound possesses cytotoxic properties against various cell lines. For example, it has been shown to inhibit the hepatitis C virus (HCV) protease with an IC50 value of 35 μM . This suggests potential applications in antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Production by Fungal Isolates : A study on Macrophomina phaseolina isolates from soybean plants revealed that 28.1% of isolates produced this compound. The research utilized LC-MS/MS techniques to confirm this compound production and assess its biological impact on host plants .

- Antifungal Activity Assessment : this compound was isolated from various fungal cultures, including those from Cytospora eucalypticola, where it exhibited moderate antifungal and antibacterial activities against Gram-positive bacteria .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways of this compound have highlighted the enzymes involved in its production, providing insights into how environmental factors influence its synthesis in different fungal species .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.